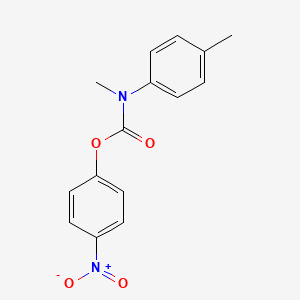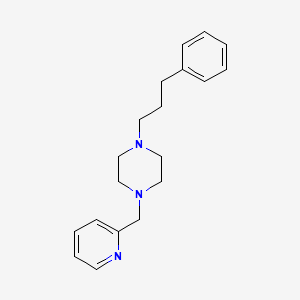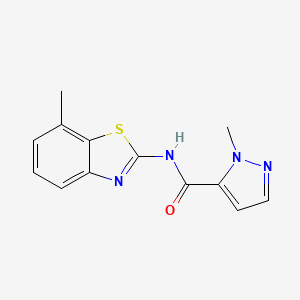![molecular formula C29H27FN2O4 B12485959 5-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485959.png)
5-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({2-[(4-Fluorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthalene moiety, and a morpholine ring, all connected through a benzoic acid backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({2-[(4-Fluorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Fluorophenyl Methoxy Naphthalene Intermediate: This step involves the reaction of 4-fluorophenol with naphthalene-1-carbaldehyde under basic conditions to form the corresponding methoxy naphthalene derivative.
Amination Reaction: The intermediate is then subjected to an amination reaction with a suitable amine, such as morpholine, under controlled conditions to introduce the amino group.
Coupling with Benzoic Acid Derivative: The final step involves coupling the amine intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzoic acid moiety, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in synthetic pathways.
Biology
The compound’s potential biological activity, particularly its interaction with biological macromolecules, is of interest. Studies may focus on its binding affinity to proteins, enzymes, or receptors, which can provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, 5-[({2-[(4-Fluorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is investigated for its pharmacological properties
Industry
The compound’s unique chemical properties make it suitable for use in material science and industrial applications. It may be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[({2-[(4-Fluorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the morpholine ring may contribute to the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[({2-[(4-Fluorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
- 5-[({2-[(4-Chlorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid
- 5-[({2-[(4-Fluorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(piperidin-4-yl)benzoic acid
Uniqueness
The uniqueness of 5-[({2-[(4-Fluorophenyl)methoxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the morpholine ring contributes to its solubility and bioavailability. These features make it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C29H27FN2O4 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
5-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C29H27FN2O4/c30-22-8-5-20(6-9-22)19-36-28-12-7-21-3-1-2-4-24(21)26(28)18-31-23-10-11-27(25(17-23)29(33)34)32-13-15-35-16-14-32/h1-12,17,31H,13-16,18-19H2,(H,33,34) |
Clave InChI |
WPPXOFFMIIXILK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-5-(4-chlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12485887.png)

![4-[4-(dimethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485894.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12485900.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide](/img/structure/B12485910.png)
![4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine](/img/structure/B12485913.png)


![ethyl 2-{[(1-methyl-1H-imidazol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12485932.png)
![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(2-fluorophenyl)methanone](/img/structure/B12485946.png)
![6-Oxo-1-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485948.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)
